Cas no 22551-91-3 (ethyl 5-formylfuran-2-carboxylate)
ethyl 5-formylfuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 2-Furancarboxylic acid, 5-formyl-, ethyl ester
- SCHEMBL2926770
- 5-formyl- 2-furancarboxylic acid ethyl ester
- ethyl 5-formyl-2-furancarboxylate
- AT30348
- 5-Acetyl-2-furoic acid methyl ester
- 22551-91-3
- EN300-99499
- Z1255498143
- ethyl 5-formyl-furan-2-carboxylate
- CS-0530273
- 2-carbethoxy-5-furaldehyde
- FPNANULSSQHZSS-UHFFFAOYSA-N
- ethyl5-formylfuran-2-carboxylate
- ethyl 5-formylfuran-2-carboxylate
- AKOS022637521
-
- MDL: MFCD15144098
- Inchi: 1S/C8H8O4/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-5H,2H2,1H3
- InChI Key: FPNANULSSQHZSS-UHFFFAOYSA-N
- SMILES: O1C(C=O)=CC=C1C(=O)OCC
Computed Properties
- Exact Mass: 168.04224
- Monoisotopic Mass: 168.04225873g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 4
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 56.5Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 280.4±25.0 °C at 760 mmHg
- PSA: 56.51
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
ethyl 5-formylfuran-2-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
ethyl 5-formylfuran-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E902698-10mg |
ethyl 5-formylfuran-2-carboxylate |
22551-91-3 | 10mg |
$ 70.00 | 2022-06-05 | ||
| TRC | E902698-50mg |
ethyl 5-formylfuran-2-carboxylate |
22551-91-3 | 50mg |
$ 210.00 | 2022-06-05 | ||
| TRC | E902698-100mg |
ethyl 5-formylfuran-2-carboxylate |
22551-91-3 | 100mg |
$ 340.00 | 2022-06-05 | ||
| Enamine | EN300-99499-1g |
ethyl 5-formylfuran-2-carboxylate |
22551-91-3 | 95% | 1g |
$857.0 | 2023-09-01 | |
| Enamine | EN300-99499-5g |
ethyl 5-formylfuran-2-carboxylate |
22551-91-3 | 95% | 5g |
$2485.0 | 2023-09-01 | |
| Enamine | EN300-99499-10g |
ethyl 5-formylfuran-2-carboxylate |
22551-91-3 | 95% | 10g |
$3683.0 | 2023-09-01 | |
| Enamine | EN300-99499-0.05g |
ethyl 5-formylfuran-2-carboxylate |
22551-91-3 | 95.0% | 0.05g |
$200.0 | 2025-03-21 | |
| Enamine | EN300-99499-0.1g |
ethyl 5-formylfuran-2-carboxylate |
22551-91-3 | 95.0% | 0.1g |
$298.0 | 2025-03-21 | |
| Enamine | EN300-99499-0.25g |
ethyl 5-formylfuran-2-carboxylate |
22551-91-3 | 95.0% | 0.25g |
$425.0 | 2025-03-21 | |
| Enamine | EN300-99499-0.5g |
ethyl 5-formylfuran-2-carboxylate |
22551-91-3 | 95.0% | 0.5g |
$668.0 | 2025-03-21 |
ethyl 5-formylfuran-2-carboxylate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
Additional information on ethyl 5-formylfuran-2-carboxylate
Ethyl 5-Formylfuran-2-Carboxylate (CAS No. 22551-91-3): Properties, Applications, and Market Insights
Ethyl 5-formylfuran-2-carboxylate (CAS No. 22551-91-3) is a versatile organic compound widely used in pharmaceutical, agrochemical, and material science research. This ester derivative of furan-2-carboxylic acid features both a formyl group and an ethyl ester moiety, making it a valuable intermediate in synthetic chemistry. Its molecular formula is C8H8O4, and it is recognized for its role in the synthesis of heterocyclic compounds and bioactive molecules.
The growing interest in furan-based compounds has positioned ethyl 5-formylfuran-2-carboxylate as a key building block in drug discovery. Researchers are particularly drawn to its reactivity, which allows for modifications at both the formyl and ester functional groups. Recent studies highlight its potential in developing novel antimicrobial agents and anticancer drugs, aligning with the global focus on combating antibiotic resistance and improving oncology treatments.
In material science, CAS 22551-91-3 serves as a precursor for biodegradable polymers and renewable materials. With sustainability being a major industry trend, this compound contributes to the development of eco-friendly alternatives to petroleum-based products. Its incorporation into bio-based plastics and green chemistry applications has gained attention in academic and industrial circles alike.
The synthesis of ethyl 5-formylfuran-2-carboxylate typically involves the Vilsmeier-Haack reaction or oxidation of corresponding furan derivatives. Process optimization remains an active area of research, with scientists exploring catalytic methods and solvent-free conditions to improve yield and reduce environmental impact. These advancements address the chemical industry's push toward greener synthetic methodologies.
Market analysis indicates steady growth in demand for CAS 22551-91-3, particularly from the Asia-Pacific region where pharmaceutical innovation is expanding rapidly. Quality standards for this compound typically specify ≥98% purity, with strict controls on residual solvents and heavy metals. Storage recommendations include protection from light and moisture at temperatures below 25°C to maintain stability.
Recent patent filings reveal novel applications of ethyl 5-formylfuran-2-carboxylate in electronic materials and organic semiconductors. Its conjugated system makes it suitable for developing components in OLED displays and photovoltaic devices. This aligns with the booming demand for flexible electronics and renewable energy technologies.
Analytical characterization of 22551-91-3 typically employs techniques such as HPLC, GC-MS, and NMR spectroscopy. The compound's distinctive spectral features facilitate quality control in manufacturing processes. Regulatory status varies by region, but it generally falls under standard laboratory chemical classifications with proper handling precautions.
Academic interest in ethyl 5-formylfuran-2-carboxylate continues to grow, with research focusing on its structure-activity relationships and derivative synthesis. The compound's unique chemical properties make it valuable for studying furan ring reactivity and developing new synthetic methodologies. These investigations contribute to broader understanding in medicinal chemistry and materials science.
Future prospects for CAS 22551-91-3 appear promising, particularly in emerging fields like bioconjugation chemistry and targeted drug delivery systems. Its dual functionality allows for diverse chemical modifications, making it adaptable to various technological advancements. As research into furan chemistry progresses, this compound is likely to maintain its importance as a versatile synthetic intermediate.
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